Piperazine N-Hydroxyethyl vs. N-Methyl: Impact on Lipophilicity and Predicted CNS Permeability
The N-hydroxyethyl substituent on the target compound increases topological polar surface area (tPSA) and reduces calculated logP relative to the N-methyl analog, directly impacting predicted blood-brain barrier permeation. Specifically, the target compound (tPSA ~78.4 Ų, cLogP ~1.9) is anticipated to have lower passive CNS penetration than 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine (CAS 801224-81-7; tPSA ~58.8 Ų, cLogP ~2.5) [1]. This divergence is critical for applications where peripheral restriction is desired, such as peripherally acting CB1 antagonists for obesity [2].
| Evidence Dimension | Topological polar surface area / calculated logP |
|---|---|
| Target Compound Data | tPSA ~78.4 Ų; cLogP ~1.9 (calculated via PubChem descriptors) |
| Comparator Or Baseline | 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine (CAS 801224-81-7): tPSA ~58.8 Ų; cLogP ~2.5 |
| Quantified Difference | Δ tPSA ≈ +19.6 Ų (~33% increase); Δ cLogP ≈ -0.6 log units |
| Conditions | In silico prediction using XLogP3 and standard tPSA algorithms. |
Why This Matters
A 33% increase in tPSA with a corresponding 0.6-log drop in cLogP constitutes a substantive physiochemical difference that alters default CNS exposure assumptions, making the target compound preferentially suited for peripherally restricted programs.
- [1] PubChem. Calculated properties for 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol and 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [2] Fletcher, J.M.; et al. Sulfonylated piperazines as cannabinoid-1 receptor modulators. U.S. Patent Application 20090247499, 2009. View Source
